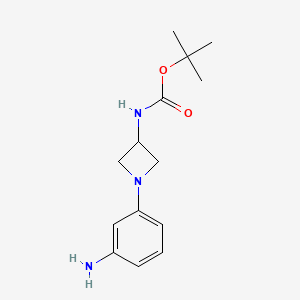

tert-Butyl (1-(3-aminophenyl)azetidin-3-yl)carbamate

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H21N3O2 |

|---|---|

Molecular Weight |

263.34 g/mol |

IUPAC Name |

tert-butyl N-[1-(3-aminophenyl)azetidin-3-yl]carbamate |

InChI |

InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)16-11-8-17(9-11)12-6-4-5-10(15)7-12/h4-7,11H,8-9,15H2,1-3H3,(H,16,18) |

InChI Key |

KBUQJFLSLHCRSC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CN(C1)C2=CC=CC(=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-(3-aminophenyl)azetidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with 3-aminophenyl azetidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common methods include nucleophilic substitution reactions, where tert-butyl carbamate reacts with 3-aminophenyl azetidine in the presence of a suitable base and solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes steps such as purification and isolation of the product using techniques like crystallization, extraction, or column chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-(3-aminophenyl)azetidin-3-yl)carbamate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry

tert-Butyl (1-(3-aminophenyl)azetidin-3-yl)carbamate serves as a building block for synthesizing complex molecules with potential therapeutic effects. Its structural features allow it to be explored as a lead compound in drug discovery targeting various diseases. The compound may interact with specific biological pathways, making it suitable for further investigation in pharmacology and toxicology.

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of various organic molecules. Its azetidine ring structure provides unique reactivity patterns that can be exploited in multi-step synthetic routes, enabling the formation of diverse chemical entities through functional group transformations.

Biochemical Studies

In biological research, this compound is employed to study enzyme mechanisms and protein interactions. By investigating its binding affinity and specificity towards biological targets, researchers can gain insights into its potential roles in cellular processes.

Case Study 1: Anti-inflammatory Activity

A study synthesized derivatives related to this compound to evaluate their anti-inflammatory properties. The compounds exhibited significant inhibition of inflammation in animal models, suggesting that similar derivatives could be developed for therapeutic use against inflammatory diseases .

Case Study 2: Drug Development

Research has focused on the compound's potential as a lead molecule in drug development programs targeting specific diseases such as cancer and neurodegenerative disorders. Initial findings indicate promising bioactivity, warranting further exploration into its efficacy and safety profiles .

Mechanism of Action

The mechanism of action of tert-Butyl (1-(3-aminophenyl)azetidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The following table summarizes key analogs and their distinguishing features:

Key Observations:

Substituent Effects: Aromatic vs. Aliphatic Groups: The 3-aminophenyl group in the target compound contrasts with pyrimidine (e.g., 24c) or benzhydryl (26) substituents. Bulkiness: Benzhydryl-substituted analogs (26, 27c-f) exhibit higher molecular weights (~338–395 g/mol) but lower synthetic purity (63–99.6%), likely due to steric hindrance during synthesis .

Synthetic Methods :

- Microwave-assisted synthesis (e.g., 21b, 22c) achieves shorter reaction times and higher yields compared to conventional heating .

- Hydrochloride salts (e.g., ) offer improved solubility, advantageous for biological assays.

Purity and Analytical Data :

Biological Activity

Introduction

tert-Butyl (1-(3-aminophenyl)azetidin-3-yl)carbamate, also known as tert-butyl N-[1-(3-aminophenyl)azetidin-3-yl]carbamate, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . It features a tert-butyl group, an azetidine ring, and an amino group attached to a phenyl ring. The compound is characterized by its white solid form with a melting point range of 63-72°C and a density of 1.06 g/cm³.

Table 1: Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Melting Point | 63-72°C |

| Density | 1.06 g/cm³ |

| Purity | 98% |

Mechanism of Action

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Steric Hindrance : The tert-butyl group provides steric hindrance, which may influence the compound’s reactivity and binding affinity to biological targets.

- Hydrogen Bonding : The aminophenyl group can engage in hydrogen bonding and π-π interactions with target proteins or enzymes, enhancing specificity.

- Carbamate Hydrolysis : Under physiological conditions, the carbamate group can undergo hydrolysis, releasing active intermediates that exert biological effects.

Table 2: Mechanistic Insights

| Mechanism | Description |

|---|---|

| Steric Hindrance | Influences reactivity and binding affinity |

| Hydrogen Bonding | Enhances specificity through interactions with targets |

| Carbamate Hydrolysis | Releases active intermediates for biological activity |

Biological Activity and Therapeutic Potential

Research indicates that this compound has potential applications in drug discovery and development:

- Antibacterial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antibacterial properties, potentially outperforming traditional antibiotics against certain strains .

- Enzymatic Inhibition : The compound has shown promise in inhibiting specific enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. This inhibition could lead to effective treatments against bacterial infections .

Case Studies

- Antibacterial Testing : In vitro tests demonstrated that related compounds exhibited minimum inhibitory concentrations (MICs) in the range of 0.008 to 0.06 μg/mL against Gram-positive bacteria like Streptococcus pneumoniae and Staphylococcus epidermidis . While specific data on this compound is limited, its structural similarities suggest potential for similar activity.

- Enzyme Inhibition Studies : A study highlighted the potency of certain carbamate derivatives against bacterial topoisomerases, showing IC₅₀ values significantly lower than those of reference drugs like novobiocin . This indicates a potential pathway for developing new antibacterial agents based on the structure of this compound.

Comparative Analysis

When compared to similar compounds, such as tert-butyl (2-(azetidin-3-yl(methyl)amino)ethyl)carbamate, tert-butyl (3-methylazetidin-3-yl)carbamate hydrochloride, and others listed in Table 2, the unique substitution pattern of this compound may impart distinct pharmacological effects.

Table 3: Comparison with Similar Compounds

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| tert-butyl (2-(azetidin-3-yl(methyl)amino)ethyl)carbamate | 1193386-50-3 | 0.93 |

| tert-butyl (3-methylazetidin-3-yl)carbamate hydrochloride | 1408076-37-8 | 0.91 |

| 3-(Boc-Amino)-3-methylazetidine | 1018443-01-0 | 0.93 |

This compound represents a promising candidate for further research in medicinal chemistry due to its unique structural features and potential biological activities. Future studies are warranted to explore its full therapeutic potential, particularly in antibacterial applications and enzyme inhibition mechanisms.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-Butyl (1-(3-aminophenyl)azetidin-3-yl)carbamate?

- The compound is typically synthesized via multi-step protocols involving azetidine ring formation, aromatic substitution, and carbamate protection. For example:

Azetidine Functionalization : Reacting 3-aminophenylazetidine precursors with tert-butyl carbamate-protecting reagents (e.g., di-tert-butyl dicarbonate) under basic conditions (e.g., triethylamine, DCM) .

Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may introduce aryl groups to the azetidine core .

- Key intermediates and yields are often reported in patent literature (e.g., 60–80% yields for carbamate protection steps) .

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm regiochemistry and carbamate protection .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] for CHNO: calc. 263.1634, found 263.1635) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, particularly for intermediates in drug discovery pipelines .

Q. How is this compound purified post-synthesis?

- Column Chromatography : Silica gel chromatography with gradient elution (e.g., hexane/EtOAc) is standard .

- Recrystallization : Polar solvents (e.g., ethanol/water) improve purity for crystalline intermediates .

Advanced Research Questions

Q. What challenges arise in optimizing coupling reactions for azetidine derivatives like this compound?

- Catalyst Selection : Pd(PPh)Cl/CuI systems enhance efficiency in Sonogashira couplings but require strict anhydrous conditions .

- Solvent Effects : THF or DMF improves solubility of aromatic intermediates but may compete in coordination with catalysts .

- Temperature Control : Reactions at 20–65°C balance reaction rate and byproduct formation .

Q. Why is the tert-butyl carbamate group preferred for amine protection in this context?

- Stability : Resists hydrolysis under basic/acidic conditions during multi-step syntheses .

- Deprotection Ease : Trifluoroacetic acid (TFA) or HCl/MeOH cleanly removes the group without degrading the azetidine core .

Q. How does this compound serve as an intermediate in drug discovery?

- Pyrrolo-Pyrimidine Synthesis : It is a precursor for antitumor agents (e.g., tert-butyl (((1S,4S)-1-(2-chloro-6-formyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-methoxycyclohexyl)methyl)carbamate) via cyclization and functionalization steps .

- Pharmacophore Integration : The 3-aminophenylazetidine moiety enhances binding to kinase targets in oncology .

Methodological Considerations

Q. How can researchers resolve contradictions in reported synthetic yields?

- Systematic Optimization : Vary catalysts (e.g., Pd(dba) vs. Pd/C), solvents (toluene vs. THF), and temperatures.

- Byproduct Analysis : LC-MS or F NMR identifies side products (e.g., dehalogenated intermediates) .

Q. What strategies improve regioselectivity in azetidine functionalization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.